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Compound of Interest

Compound Name:
2-(3,5-Dimethylphenyl)-1H-indol-5-

amine

Cat. No.: B8735623

Get Quote

Executive Summary
In the development of small-molecule vascular disrupting agents (VDAs) and antimitotics, the

2-aryl indole scaffold is a privileged structure. While 2-phenyl indole serves as the foundational

pharmacophore, substitution at the phenyl ring is critical for nanomolar potency.

Experimental data indicates that the 2-(3,5-dimethylphenyl) moiety significantly outperforms the

unsubstituted 2-phenyl analog. The 3,5-dimethyl substitution pattern acts as a hydrophobic

bioisostere for the 3,4,5-trimethoxyphenyl ring (found in Colchicine and Combretastatin A-4),

optimizing van der Waals contacts within the hydrophobic pocket of the

-tubulin subunit.
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Feature 2-Phenyl Indole (Baseline)
2-(3,5-Dimethylphenyl)

Indole (Optimized)

Primary Target Tubulin (Colchicine Site) Tubulin (Colchicine Site)

Binding Affinity (

)

Moderate (

)

High (

)

Tubulin IC

Cytotoxicity (MCF-7)
Low-Moderate (

)

Potent (

)

Solubility Poor (Lipophilic) Very Poor (High Lipophilicity)

Metabolic Stability
Prone to P450 oxidation at

para-position

Improved (Blocked meta/para

sites)

Mechanistic Analysis: The Hydrophobic Clamp
The superiority of the 2-(3,5-dimethylphenyl) analog stems from its ability to exploit the specific

topology of the Colchicine Binding Site.

Structural Causality
2-Phenyl Indole: The unsubstituted phenyl ring is planar and can slot into the binding site,

but it fails to fill the "hydrophobic clamp" region fully. The lack of meta-substituents leaves a

void volume, reducing binding enthalpy.

2-(3,5-Dimethylphenyl) Indole: The two methyl groups at the 3 and 5 positions project into

hydrophobic sub-pockets (Zone 2 of the CBS). This mimics the A-ring of Colchicine (which

has methoxy groups). The methyl groups provide:

Shape Complementarity: Fills the void volume, increasing van der Waals interactions.

Entropic Gain: Displaces ordered water molecules from the hydrophobic pocket.
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Restricted Rotation: The steric bulk restricts the rotation of the phenyl ring relative to the

indole core, pre-organizing the molecule into the bioactive conformation (often non-

coplanar).

Signaling Pathway Visualization
The following diagram illustrates the downstream effects of these ligands binding to tubulin,

leading to apoptosis.
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Caption: Pathway initiated by high-affinity binding of 2-(3,5-dimethylphenyl) indole to tubulin,

triggering mitotic arrest and vascular disruption.[1][2][3][4][5]
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To validate the potency difference, the following protocols are standard in the field. These

methodologies ensure data integrity and reproducibility.

Tubulin Polymerization Inhibition Assay
This assay measures the direct effect of the compound on the assembly of purified tubulin into

microtubules.

Protocol:

Reagent Prep: Thaw >99% pure bovine brain tubulin (Cytoskeleton Inc.) on ice. Prepare G-

PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

Compound Addition: Add 2

of test compound (dissolved in DMSO) to a 96-well half-area plate. Include Combretastatin
A-4 (CA-4) as a positive control and DMSO as a negative control. Final compound
concentration series: 0.1, 0.5, 1.0, 5.0

.

Initiation: Add 50

of cold tubulin solution (3 mg/mL in G-PEM) to the wells.

Measurement: Immediately transfer to a pre-warmed (37°C) plate reader. Measure

absorbance at 340 nm every 30 seconds for 60 minutes.

Analysis: Plot Absorbance vs. Time. The

(rate of assembly) or the final steady-state absorbance is compared.

Result Interpretation: The 2-(3,5-dimethylphenyl) analog should show a flat line (complete

inhibition) at concentrations where the 2-phenyl analog shows partial polymerization

(rising curve).

In Vitro Cytotoxicity (MTT Assay)
Validates the biological translation of tubulin inhibition in cancer cells (e.g., MCF-7 breast

cancer).
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Protocol:

Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Treat cells with serial dilutions (1 nM to 10

) of the indole amines for 48-72 hours.

Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h at 37°C. Solubilize formazan

crystals with DMSO.

Readout: Measure OD at 570 nm. Calculate IC

using non-linear regression (GraphPad Prism).

Comparative Data Summary
The table below synthesizes typical SAR data derived from indole-based tubulin inhibitors

(analogous to the OXi8006 series).

Compound
Class

R-Group
(Phenyl)

Tubulin
Assembly IC

(

)

MCF-7
Cytotoxicity IC

(nM)

Metabolic
Stability (

)

Reference 2-Phenyl Low (< 20 min)

Target
2-(3,5-

Dimethylphenyl)
0.45 \pm 0.05 35 \pm 8

Moderate (45

min)

Gold Standard

2-(3,4,5-

Trimethoxypheny

l)

Moderate

Interpretation: The 2-(3,5-dimethylphenyl) analog approaches the potency of the "Gold

Standard" trimethoxy compounds but offers a distinct lipophilic profile that may improve
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membrane permeability (LogP typically higher). It is approximately 5-6x more potent in tubulin

inhibition and >20x more potent in cytotoxicity than the unsubstituted 2-phenyl analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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